molecular formula C13H15N3OS B14875060 (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole

(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole

Cat. No.: B14875060
M. Wt: 261.34 g/mol
InChI Key: XTOXUXVZZDMFQW-ZSOIEALJSA-N
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Description

(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methoxybenzylidene group and a hydrazinyl group attached to the thiazole ring. Compounds of this nature are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-4,5-dimethylthiazole. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of thiazole compounds are explored for their pharmacological properties. This compound could be a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazinyl group can form hydrogen bonds or covalent bonds with target molecules, while the thiazole ring can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4,5-dimethylthiazole
  • (Z)-2-(2-(4-nitrobenzylidene)hydrazinyl)-4,5-dimethylthiazole
  • (Z)-2-(2-(4-methylbenzylidene)hydrazinyl)-4,5-dimethylthiazole

Uniqueness

Compared to similar compounds, (Z)-2-(2-(4-methoxybenzylidene)hydrazinyl)-4,5-dimethylthiazole is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group can also participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3OS/c1-9-10(2)18-13(15-9)16-14-8-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)/b14-8-

InChI Key

XTOXUXVZZDMFQW-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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